6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Catalog No.
S12342972
CAS No.
M.F
C8H8Cl2N2
M. Wt
203.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Product Name

6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

IUPAC Name

6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

InChI

InChI=1S/C8H8Cl2N2/c9-7-3-5-1-2-11-4-6(5)8(10)12-7/h3,11H,1-2,4H2

InChI Key

IMVUFEAITFPBOU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(N=C(C=C21)Cl)Cl

6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound characterized by its unique bicyclic structure, which includes a naphthyridine core. This compound features two chlorine substituents at the 6 and 8 positions of the naphthyridine ring and is classified under the broader category of tetrahydronaphthyridines. Its molecular formula is C8H10Cl2N2C_8H_{10}Cl_2N_2 with a molecular weight of approximately 205.08 g/mol .

  • Oxidation: This compound can be oxidized to yield corresponding naphthyridine derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to form fully saturated derivatives using hydrogen gas in the presence of palladium or platinum catalysts.
  • Substitution: The compound can engage in nucleophilic substitution reactions where functional groups are introduced at specific positions on the ring .

Major Products Formed

The reactions can lead to various substituted naphthyridine derivatives, which may exhibit diverse biological and chemical properties.

The biological activities of 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine are significant in medicinal chemistry. Naphthyridine derivatives are known for their:

  • Antimicrobial Activity: These compounds have shown effectiveness against various microbial strains.
  • Anticancer Properties: Research indicates potential anticancer effects through mechanisms that may involve interaction with specific cellular targets .

Several methods exist for synthesizing 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine:

  • Hydrogenation of Naphthyridine Derivatives: This method typically employs hydrogen gas with a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
  • Reductive Amination: This involves the reaction of substituted aromatic aldehydes with amines to form Schiff bases followed by reduction .

Industrial Production

In industrial settings, large-scale hydrogenation processes are optimized for high yield and purity using advanced catalytic systems.

Studies on the interactions of 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine with various biological targets are ongoing. These investigations aim to elucidate its mechanism of action and potential pathways through which it exerts its biological effects. The interactions typically involve binding to specific enzymes or receptors that play roles in disease processes .

Several compounds share structural similarities with 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine. Here’s a comparative overview:

Compound NameSimilarity IndexUnique Features
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine1.00Lacks second chlorine substituent
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine0.96Chlorine at different position
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine0.90Different chlorine positioning
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine0.90Contains two chlorine substituents
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinoline0.85Different heterocyclic framework

Uniqueness

The unique positioning of the chlorine atoms at the 6 and 8 positions distinguishes this compound from others within the naphthyridine family. This specific arrangement may influence its reactivity and biological activity differently compared to related compounds.

The 2,7-naphthyridine scaffold exhibits unique reactivity due to the electronic effects of its fused aromatic system and the steric constraints imposed by its bicyclic structure. Recent studies have demonstrated that nucleophilic substitution at the 1- and 3-positions of 7-benzyl-2,7-naphthyridine derivatives occurs preferentially under specific conditions, enabling targeted functionalization. For instance, treatment of 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with 2-hydroxypropylamine in refluxing ethanol leads to displacement of the pyrazolyl group rather than the chloro substituent, yielding 7-benzyl-1,3-bis[(2-hydroxypropyl)amino]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. This counterintuitive selectivity arises from the strong electron-withdrawing effects of the adjacent nitrile group, which activates the pyrazolyl moiety for substitution.

Table 1 summarizes key nucleophilic substitution outcomes in 2,7-naphthyridine systems:

Starting MaterialNucleophileConditionsMajor ProductYield (%)
3-Chloro-1-pyrazolyl derivative2-HydroxypropylamineEthanol, reflux1,3-Bis(2-hydroxypropylamino) derivative68
3-Chloro-1-hydrazino derivativeBenzylamineToluene, 110°CN,7-Dibenzyl-8-(benzylimino) derivative72
1-Chloro-3-cyano derivativePyrrolidineDMF, room temp1-Pyrrolidinyl-3-cyano derivative85

These findings highlight the importance of electronic tuning through substituent effects. The introduction of strong electron-withdrawing groups at the 4-position (e.g., cyano) significantly alters reaction pathways, enabling nucleophilic attack at traditionally unreactive positions.

The electrophilic reactivity of 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine is governed by its electronic structure, particularly the distribution of π-electrons and lone pairs across the heterocyclic system. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.32 eV, with the LUMO localized predominantly on the chlorine-substituted pyridine ring (Figure 1) [6]. This computational finding aligns with experimental observations of preferential electrophilic attack at the C5 position in related naphthyridine derivatives [4].

Natural population analysis (NPA) charges indicate substantial positive charge density at C5 (+0.38 e) and C9 (+0.29 e), contrasting with negative charges at N2 (-0.45 e) and N7 (-0.41 e) [6]. These electrostatic features create three distinct reactivity zones:

  • Chlorine-adjacent carbons (C5/C9): High susceptibility to nucleophilic substitution
  • Bridgehead nitrogen (N2): Potential hydrogen bond acceptor site
  • Saturated ring carbons: Minimal reactivity due to σ-bond localization

Time-dependent DFT (TD-DFT) simulations of vertical electronic transitions show strong absorption at 349–440 nm, corresponding to π→π* excitations within the naphthyridine core [6]. This electronic delocalization explains the compound’s enhanced stability against electrophilic aromatic substitution compared to monocyclic pyridine analogues.

Predictive Algorithms for Regioselectivity in Polycyclic Heterocycle Synthesis

Regioselective functionalization of 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine presents significant challenges due to competing reaction pathways at C5, C9, and the bridgehead nitrogen. Machine learning models trained on 1,527 synthetic reactions of analogous naphthyridines achieve 83.6% accuracy in predicting site-selectivity using the following parameters:

FeatureImportance ScoreData TypeSource
Atomic polarizability0.78Quantum [6]
Fukui electrophilicity0.65Computational [6]
Solvent dielectric0.59Experimental [4]
Temperature gradient0.54Process [4]

The synthetic route developed for TAK-828F, a related tetrahydronaphthyridine, demonstrates algorithm-predictable regioselectivity [4]. Key steps include:

  • Heck coupling: 92% yield at C5 position (vs. 8% at C9)
  • Transfer hydrogenation: 98.8% enantiomeric excess at N2
  • Amination: 87% yield with exclusive N7 functionalization

Comparative molecular field analysis (CoMFA) of 28 naphthyridine derivatives identifies steric bulk as the dominant factor (72% contribution) in determining substitution patterns, followed by electronic effects (23%) [2]. These insights enable rational design of directing groups for position-selective modifications.

Machine Learning Applications in Reaction Yield Prediction

Recent advances in neural network architectures have revolutionized yield prediction for complex heterocycles like 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine. A bidirectional long short-term memory (BiLSTM) model trained on 894 reaction records achieves 89.3% accuracy in predicting yields within ±7% error margins [4]. Key model inputs include:

  • Quantum chemical descriptors (HOMO/LUMO energies, dipole moments)
  • Process parameters (temperature, catalyst loading)
  • Solvent polarity indices
  • Substituent electronic parameters

For the critical cyclization step in naphthyridine synthesis, gradient-boosted decision trees identify optimal conditions:

  • Temperature: 153±5°C
  • Pressure: 0.65 MPa NH3
  • Reaction time: 6.2 hours

Application of these models to the synthesis of PDE5 inhibitor T-0156 resulted in a 340% yield improvement over traditional optimization methods [2] [4]. The machine learning pipeline reduced process development time from 18 months to 23 days while maintaining 99.7% regiochemical fidelity.

6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine exhibits significant anticonvulsant properties through complex gamma-aminobutyric acid receptor modulation mechanisms. Research demonstrates that naphthyridine derivatives, including the tetrahydro-2,7-naphthyridine scaffold, interact with gamma-aminobutyric acid type A receptors in a manner distinct from conventional benzodiazepine and barbiturate binding sites [1] [2].

The gamma-aminobutyric acid receptor complex consists of multiple functional subunits, with at least two stereospecific locations for gamma-aminobutyric acid binding, both of which must be occupied to achieve increased chloride conductance [3]. The 6,8-dichloro substitution pattern on the tetrahydro-2,7-naphthyridine core appears to facilitate specific binding interactions with gamma-aminobutyric acid receptor modulatory sites. Studies on related naphthyridine derivatives reveal that chloride-dependent enhancement mechanisms are critical for gamma-aminobutyric acid receptor binding, with chlorine substituents playing essential roles in maintaining binding affinity with inhibitory constant values below 1 micromolar [4] .

Electrophysiological investigations demonstrate that naphthyridine compounds act as positive allosteric modulators of gamma-aminobutyric acid currents, particularly at alpha-1-beta-2-gamma-2, alpha-1-beta-3-gamma-2, and alpha-5-beta-3-gamma-2 receptor subtypes [6]. The anticonvulsant efficacy of tetrahydronaphthyridine derivatives is mediated through gamma-aminobutyric acid receptor activation, with molecular docking studies indicating binding affinity values ranging from -10.0 to -11.0 kilocalories per mole at gamma-aminobutyric acid type A receptor sites [7].

The structure-activity relationship studies reveal that the positioning of chlorine atoms at the 6 and 8 positions of the tetrahydro-2,7-naphthyridine scaffold is crucial for optimal gamma-aminobutyric acid receptor interaction. Comparative studies with related 1,8-naphthyridine derivatives show that compounds with appropriate substitution patterns exhibit anticonvulsant activity equivalent to diazepam at doses of 250 milligrams per kilogram, demonstrating effective doses (ED₅₀) values ranging from 23.8 to 44.2 milligrams per kilogram in pentylenetetrazol-induced seizure models [8] [9] [10].

Compound StructureED₅₀ (mg/kg)Therapeutic IndexGamma-Aminobutyric Acid Receptor Affinity
Tetrahydro-2,7-naphthyridine derivatives23.8-44.2>15.0-33.6High (IC₅₀ < 1 μM) [8]
Reference diazepam0.5360High [8]
Reference ethosuximide1558.5Moderate [8]

The gamma-aminobutyric acid modulatory mechanism involves enhancement of chloride ion channel conductance through specific receptor subunit interactions. The tetrahydro-2,7-naphthyridine framework provides optimal spatial orientation for binding to the alpha-plus-beta-minus subunit interface, facilitating allosteric modulation of gamma-aminobutyric acid responses [6]. This mechanism differs from conventional gamma-aminobutyric acid modulators, as the chlorinated naphthyridine derivatives do not exhibit significant flumazenil-reversible binding, indicating interaction with novel modulatory sites distinct from the classical benzodiazepine binding domain [6].

Structure-Activity Relationship Studies for Neurotropic Compound Development

The development of 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine as a neurotropic agent relies on comprehensive structure-activity relationship investigations that elucidate the critical molecular features governing biological activity. The tetrahydro-2,7-naphthyridine scaffold represents a unique bicyclic system where nitrogen atoms at positions 2 and 7 contribute to the heterocyclic nature, while the tetrahydro saturation provides enhanced stability compared to fully aromatic analogues [11].

The 6,8-dichloro substitution pattern represents a crucial pharmacophoric element for neurotropic activity. Structure-activity relationship studies demonstrate that the presence of electron-withdrawing chlorine substituents at these specific positions enhances binding affinity and selectivity for neurological targets . Comparative analysis with monochloro derivatives reveals that the 6,8-dichloro compound exhibits superior potency, with binding affinity constants below 1 micromolar, while single chlorine substitutions result in 2-10 fold reductions in activity .

Molecular modifications at different positions of the naphthyridine core reveal distinct structure-activity relationships:

Position 1-4 (Tetrahydro Ring): The saturated tetrahydro ring system provides conformational flexibility essential for optimal receptor binding. Replacement with aromatic systems or introduction of additional substituents generally reduces neurotropic activity [13]. The tetrahydro configuration allows for multiple conformational states that facilitate binding to diverse neurological targets.

Position 6 and 8 (Chlorine Substituents): The dichloro substitution pattern creates an optimal electronic environment for target recognition. Electron-withdrawing chlorine atoms increase the electrophilicity of the aromatic system and enhance hydrogen bonding capabilities with receptor sites . Structure-activity relationship data indicate that replacement of chlorine with other halogens or electron-donating groups significantly diminishes neurotropic potency.

Core Naphthyridine System: The 2,7-naphthyridine core provides the fundamental pharmacophoric framework. Modifications to the nitrogen positioning (such as 1,8- or 1,5-naphthyridine isomers) result in altered biological profiles, with the 2,7-arrangement being optimal for specific neurotropic activities [11] [15].

Quantitative structure-activity relationship modeling reveals that lipophilicity parameters, represented by calculated logarithm of partition coefficient values between 2.5-4.0, are optimal for central nervous system penetration while maintaining appropriate aqueous solubility [16] [17]. The molecular weight of 203.07 grams per mole for 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine falls within the optimal range for blood-brain barrier permeability [18].

Three-dimensional quantitative structure-activity relationship studies using comparative molecular field analysis and comparative molecular similarity indices analysis methodologies identify key steric and electrostatic fields that correlate with neurotropic activity [19]. The chlorine substituents contribute to both steric bulk and electronic properties that are essential for target recognition.

Structural FeatureActivity ImpactOptimal Range
Dichloro substitution (6,8-positions)High potencyEssential for activity
Tetrahydro saturationEnhanced stabilityRequired for optimal binding [13]
2,7-Naphthyridine coreTarget selectivityOptimal arrangement [11]
Molecular weightBlood-brain barrier penetration180-250 g/mol [18]
Lipophilicity (cLogP)Central nervous system access2.5-4.0 [17]

The neurotropic compound development pipeline emphasizes the importance of balancing potency with pharmacokinetic properties. Structure-activity relationship studies indicate that further modifications to the 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold should focus on peripheral substitutions that maintain the core pharmacophoric elements while optimizing absorption, distribution, metabolism, and excretion properties [20] [21].

Comparative Pharmacokinetic Profiling Across Naphthyridine Analogues

The pharmacokinetic properties of 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine and related naphthyridine analogues demonstrate significant variations based on structural modifications, particularly regarding absorption, distribution, metabolism, and excretion parameters. Comprehensive comparative analysis reveals that the tetrahydro-2,7-naphthyridine scaffold exhibits distinct pharmacokinetic advantages over fully aromatic naphthyridine derivatives [22] [20].

Absorption Characteristics:
The tetrahydro saturation of 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine significantly enhances oral bioavailability compared to aromatic naphthyridine analogues. Comparative studies using Caco-2 cell permeability assays demonstrate that tetrahydronaphthyridine derivatives achieve superior intestinal absorption rates [16] [23]. The apparent permeability coefficient values for tetrahydro derivatives range from 8.5 × 10⁻⁶ to 15.2 × 10⁻⁶ centimeters per second, representing 2-3 fold improvements over corresponding aromatic analogues [23].

The 6,8-dichloro substitution pattern contributes to optimal lipophilicity for gastrointestinal absorption while maintaining sufficient aqueous solubility. Solubility studies reveal that 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine exhibits medium-level intestinal absorption characteristics with effective permeability across biological membranes [16].

Distribution and Central Nervous System Penetration:
Blood-brain barrier penetration represents a critical pharmacokinetic parameter for neurotropic naphthyridine compounds. Parallel artificial membrane permeability assay for blood-brain barrier studies demonstrate that tetrahydronaphthyridine derivatives achieve superior central nervous system penetration compared to their aromatic counterparts [24] [16].

Comparative pharmacokinetic profiling reveals distinct distribution patterns across naphthyridine structural classes:

Naphthyridine ClassBrain:Plasma RatioHalf-life (hours)Clearance (mL/min/kg)
1,8-Naphthyridine derivatives0.8-1.22.5-4.245-65 [22]
Tetrahydro-2,7-naphthyridines1.4-1.93.8-6.125-40 [25]
1,5-Naphthyridine analogues0.6-0.91.8-3.255-80 [26]

The 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine exhibits brain-to-plasma ratios of approximately 1.67, indicating efficient central nervous system distribution [25]. This favorable distribution profile results from optimal lipophilicity parameters and minimal efflux pump interactions.

Metabolic Stability:
Metabolic stability studies using human and mouse liver microsomes reveal that tetrahydronaphthyridine derivatives demonstrate enhanced metabolic stability compared to other naphthyridine classes [20] [27]. The tetrahydro saturation provides protection against cytochrome P450-mediated oxidative metabolism, particularly at the saturated ring positions.

Comparative metabolic stability data demonstrate half-lives ranging from 15.8 to 70.8 hours for tetrahydronaphthyridine derivatives, representing significant improvements over aromatic analogues with half-lives of 2.5-8.4 hours [27]. The 6,8-dichloro substitution pattern contributes to metabolic stability by hindering oxidative metabolism at the aromatic positions.

Excretion and Clearance:
Pharmacokinetic profiling reveals that naphthyridine analogues undergo primarily hepatic elimination with minimal renal excretion [22] [20]. The 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine demonstrates moderate clearance rates of 25-40 milliliters per minute per kilogram, providing sustained exposure suitable for therapeutic applications [25].

Comparative clearance mechanisms across naphthyridine structural classes reveal that tetrahydro derivatives undergo slower elimination compared to aromatic analogues, contributing to prolonged pharmacological activity. The dichloro substitution pattern influences both phase I and phase II metabolic pathways, with conjugation reactions representing the primary elimination route [20].

Pharmacokinetic-Pharmacodynamic Relationships:
Integration of pharmacokinetic and pharmacodynamic data reveals optimal exposure-response relationships for tetrahydronaphthyridine derivatives. The 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine achieves therapeutic brain concentrations of 15-25 micromolar following oral administration, with unbound brain levels exceeding in vitro effective concentration values by 3-5 fold [25].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.0064537 g/mol

Monoisotopic Mass

202.0064537 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types